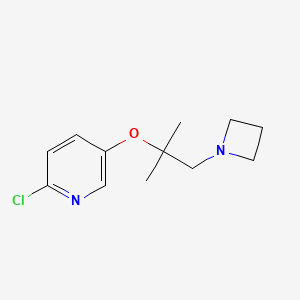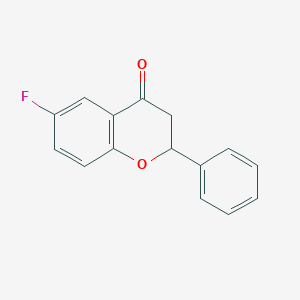
6-Fluoro-2-phenylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-Fluoro-2-phenylchroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst . This one-pot reaction yields the desired fluorinated chroman-4-one derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness .
化学反应分析
6-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial activities.
Medicine: Explored for its neuroprotective, cardioprotective, and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Fluoro-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interacting with viral enzymes . Its neuroprotective effects could be due to its antioxidant properties, which help in reducing oxidative stress in neuronal cells .
相似化合物的比较
6-Fluoro-2-phenylchroman-4-one can be compared with other similar compounds such as:
2-Phenylchroman-4-one: The non-fluorinated parent compound, which has similar biological activities but may differ in potency and specificity.
6,8-Difluoro-2-phenylchroman-4-one: A derivative with two fluorine atoms, which may exhibit enhanced biological activity compared to the mono-fluorinated compound.
Thiochroman-4-one derivatives: These compounds show similar biological activities and can be considered potential scaffolds for drug development.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity .
属性
分子式 |
C15H11FO2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC 名称 |
6-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI 键 |
XDQCOYNAAQQMKD-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


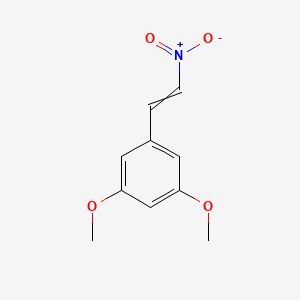
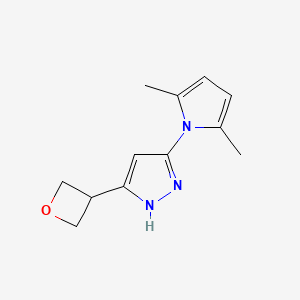
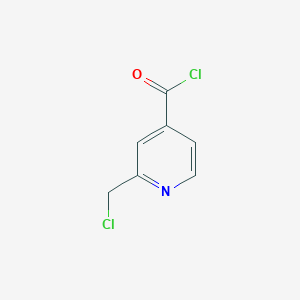
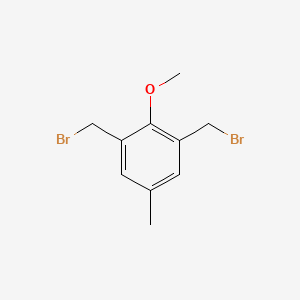
![8-Ethyl-2-{4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794974.png)
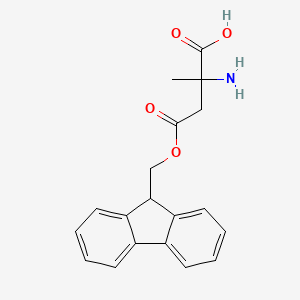
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B8795000.png)
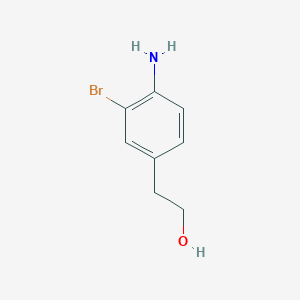
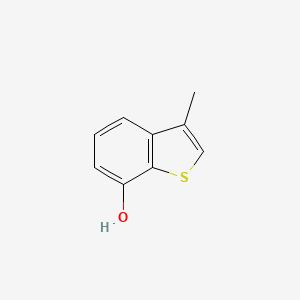
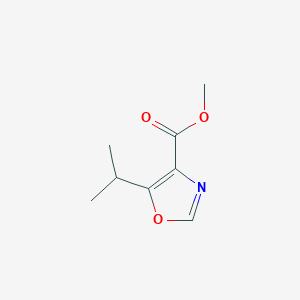
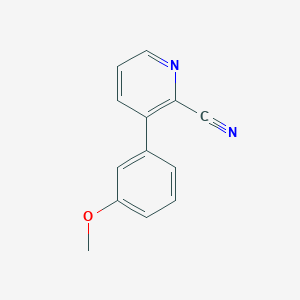
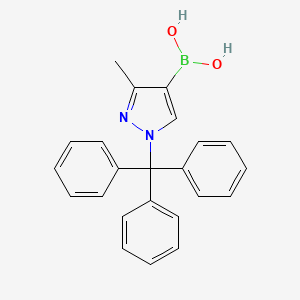
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxylic acid](/img/structure/B8795048.png)
